![molecular formula C23H43NO B13803223 1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine is an organic compound with the molecular formula C23H43NO It is characterized by the presence of a pyrrolidine ring attached to a pentanoyl group, which is further substituted with an undecylcyclopropyl moiety
Vorbereitungsmethoden
The synthesis of 1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine typically involves the following steps:
Acylation: The pentanoyl group is introduced via an acylation reaction, often using pentanoyl chloride in the presence of a base.
Pyrrolidine Formation: The final step involves the formation of the pyrrolidine ring, which can be synthesized through a cyclization reaction involving an appropriate amine precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to ensure desired product formation.
Wissenschaftliche Forschungsanwendungen
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: This compound can be studied for its interactions with biological macromolecules, potentially serving as a ligand in receptor studies.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: It can be utilized in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism by which 1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may play a role in modulating the compound’s binding affinity and specificity. Pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine can be compared with similar compounds such as:
1-[5-(2-Decylcyclopropyl)pentanoyl]pyrrolidine: Differing by one carbon in the alkyl chain, this compound may exhibit slightly different physical and chemical properties.
1-[5-(2-Undecylcyclopropyl)butanoyl]pyrrolidine: With a shorter acyl chain, this compound may have different reactivity and biological activity.
Eigenschaften
Molekularformel |
C23H43NO |
|---|---|
Molekulargewicht |
349.6 g/mol |
IUPAC-Name |
1-pyrrolidin-1-yl-5-(2-undecylcyclopropyl)pentan-1-one |
InChI |
InChI=1S/C23H43NO/c1-2-3-4-5-6-7-8-9-10-15-21-20-22(21)16-11-12-17-23(25)24-18-13-14-19-24/h21-22H,2-20H2,1H3 |
InChI-Schlüssel |
JZAIWHUIVHPJIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1CC1CCCCC(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


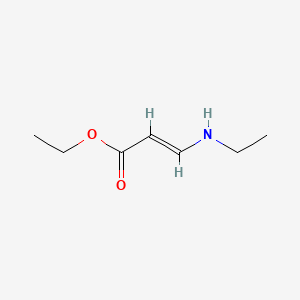

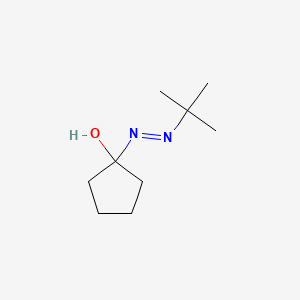
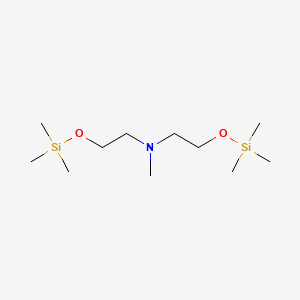

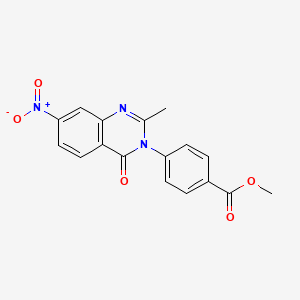
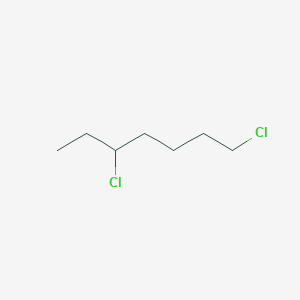
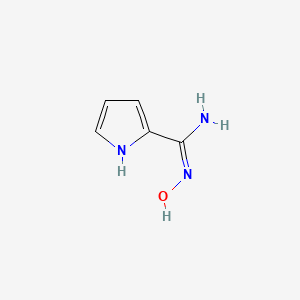
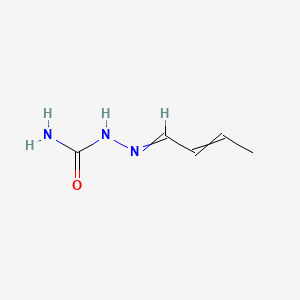

![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)

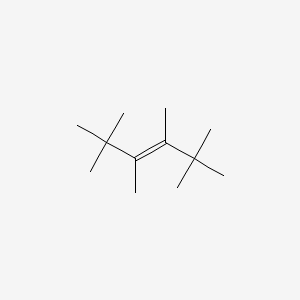
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
